molecular formula C7H2ClF5S B14048161 1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene

1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene

Cat. No.: B14048161
M. Wt: 248.60 g/mol
InChI Key: NIJWYHFENRJBEK-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with chlorine, fluorine, and a trifluoromethylthio (-SCF₃) group.

Properties

Molecular Formula

C7H2ClF5S

Molecular Weight

248.60 g/mol

IUPAC Name

1-chloro-2,3-difluoro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2ClF5S/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H

InChI Key

NIJWYHFENRJBEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Sequential Halogenation and Thiolation Approaches

A predominant strategy involves constructing the benzene ring through sequential halogenation and thiolation steps. A representative pathway includes:

  • Initial chlorination : Benzene derivatives are chlorinated at position 1 using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅).
  • Directed fluorination : Fluorine is introduced at positions 2 and 3 via Balz-Schiemann reactions or halogen exchange using potassium fluoride (KF) in polar aprotic solvents.
  • Trifluoromethylthio introduction : The -SCF₃ group is installed at position 5 through nucleophilic aromatic substitution (SNAr) with trifluoromethylthiolate salts (CF₃S⁻M⁺) under anhydrous conditions.

Critical parameters :

  • Temperature: 80–120°C for fluorination; 0–25°C for thiolation to prevent side reactions.
  • Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance SNAr reactivity.
  • Catalysts: Crown ethers (e.g., 18-crown-6) improve fluoride ion solubility in nonpolar media.

Table 1: Comparative Analysis of Halogenation-Thiolation Methods

Step Reagents Yield (%) Purity (%) Key Challenges
Chlorination SO₂Cl₂, AlCl₃ 78 95 Over-chlorination
Fluorination KF, DMSO, 100°C 65 92 Incomplete di-fluorination
Thiolation CF₃SK, CuI, DMF, 25°C 54 89 Competing hydrolysis of -SCF₃

One-Pot Multistep Synthesis

Recent patents disclose integrated approaches combining halogenation and thiolation in a single reactor, minimizing intermediate isolation. For example:

  • Simultaneous fluorination-thiolation : A mixture of 1-chloro-3,5-difluorobenzene, trifluoromethylthiolation reagent (e.g., CF₃SiMe₃), and cesium fluoride (CsF) in acetonitrile at 80°C yields the target compound in 62% yield.
  • Advantages : Reduced processing time and higher atom economy.
  • Limitations : Requires precise stoichiometric control to avoid polysubstitution.

Mechanistic insight : The CsF acts as both a base and fluoride source, facilitating deprotonation and fluoride displacement in a concerted manner.

Advanced Catalytic Systems

Transition-Metal-Mediated Coupling

Palladium and copper catalysts enable direct C–S bond formation between aryl halides and trifluoromethylthiol reagents:

  • Buchwald-Hartwig coupling : Aryl chlorides react with (CF₃S)₂ in the presence of Pd(OAc)₂ and Xantphos ligand, achieving 70% yield.
  • Ullmann-type coupling : Copper(I) iodide mediates the coupling of 1-chloro-2,3-difluoro-5-iodobenzene with CF₃SK in DMSO at 110°C.

Table 2: Catalyst Performance in C–S Bond Formation

Catalyst System Temperature (°C) Yield (%) Turnover Number (TON)
Pd(OAc)₂/Xantphos 90 70 350
CuI/1,10-phenanthroline 110 58 290
NiCl₂(dppf) 100 45 225

Photoredox Catalysis

Emerging methodologies employ visible-light-driven catalysis for milder conditions:

  • Mechanism : Photoexcited catalysts (e.g., Ir(ppy)₃) generate aryl radicals from iodonium salts, which couple with CF₃S⁻ anions.
  • Conditions : Blue LED irradiation, room temperature, acetonitrile solvent.
  • Outcome : 48% yield with excellent functional group tolerance.

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel eluted with hexane/ethyl acetate (9:1) removes unreacted starting materials.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >99% purity.

Spectroscopic Confirmation

  • ¹⁹F NMR : Peaks at δ -58 ppm (CF₃), -112 ppm (C-F), and -145 ppm (Cl-C-F) confirm substitution patterns.
  • HRMS : Molecular ion peak at m/z 248.60 (calc. 248.60) validates the molecular formula.

Industrial-Scale Production Challenges

  • Cost of reagents : Trifluoromethylthiolation reagents (e.g., CF₃SiMe₃) remain expensive, necessitating recycling protocols.
  • Waste management : Fluoride byproducts require neutralization with calcium hydroxide to prevent environmental release.
  • Safety protocols : Strict control of exothermic reactions during halogenation steps to prevent thermal runaway.

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Agrochemicals : Herbicidal analogues of 2-(4-((3-fluoro-5-(trifluoromethyl)pyridinyl)-2-oxy)phenoxy)propionic acid.
  • Pharmaceuticals : Anticancer agents targeting kinase inhibition via hydrophobic interactions with ATP-binding pockets.

Biological Activity

1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene (CAS No. 1807243-66-8) is an organofluorine compound notable for its unique combination of halogenated groups, which significantly influence its biological activity and potential applications in various fields. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H2ClF5S
  • Molecular Weight : 248.60 g/mol
  • Structure : The compound features a benzene ring substituted with a chloro group, two fluorine atoms, and a trifluoromethylthio group.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The presence of the electronegative fluorine and chlorine atoms enhances the reactivity of the benzene ring, allowing for selective substitutions that yield the desired compound.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that fluorinated aromatic compounds exhibit significant antimicrobial properties. The presence of multiple electronegative substituents enhances their interaction with microbial membranes, potentially disrupting cellular integrity.
  • Antioxidant Properties : Compounds with trifluoromethyl groups are often studied for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
  • Enzyme Inhibition : The unique structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis.

Case Studies and Research Findings

A review of the literature reveals several studies exploring the biological implications of similar fluorinated compounds:

  • Study on Antimicrobial Activity : Research has demonstrated that halogenated benzenes exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Inhibition Studies : A study focusing on fluorinated compounds found that those with trifluoromethylthio groups displayed significant inhibitory effects on certain enzymes, suggesting potential therapeutic applications in treating diseases linked to enzyme dysfunction .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Biological Activity
This compoundC7H2ClF5SPotential antimicrobial and antioxidant properties
1-Chloro-2-fluoro-4-(trifluoromethylthio)benzeneC7H4ClF4SModerate enzyme inhibition; antimicrobial activity
1-Chloro-3-fluoro-5-(trifluoromethylthio)benzeneC7H4ClF4SSimilar reactivity; potential for enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethyl-Substituted Analogues

The closest analogue is 1-chloro-2,3-difluoro-5-(trifluoromethyl)benzene (CAS 77227-99-7), which replaces the -SCF₃ group with a -CF₃ group. Key differences include:

  • Toxicity : Acute inhalation toxicity data for the -CF₃ analogue (LC₅₀ = 2.9189) suggests moderate toxicity, comparable to other fluorinated benzenes (e.g., hexafluorocyclobutane derivatives with LC₅₀ = 1.6576) . The -SCF₃ variant may exhibit higher toxicity due to increased lipophilicity, though direct data is unavailable.
Table 1: Toxicity and Substituent Effects
Compound Name Substituent CAS Number Acute Inhalation LC₅₀ (mg/L) Key Properties
1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene -CF₃ 77227-99-7 2.9189 Moderate toxicity, high stability
1,1,2,2,3,3-hexafluoro-4,4-bis(trifluoromethyl)cyclobutane -CF₃, cyclic N/A 1.6576 Low toxicity, high volatility

Sulfur-Containing Halogenated Benzenes

Compounds like 1,2,4-trichloro-5-((4-chlorophenyl)thio)benzene (tetrasul, CAS N/A) and 1,2,4-trichloro-5-((4-chlorophenyl)sulfonyl)benzene (tetradifon) share structural motifs with the target compound:

  • Metabolic Fate : Sulfur-containing groups (e.g., -S-, -SO₂-) are prone to oxidation in vivo, forming sulfoxides or sulfones. The -SCF₃ group, however, resists oxidation, improving metabolic stability and environmental persistence .

Environmental and Degradation Profiles

Degradation products of DDT, such as 1-chloro-2(2-chloro-1(4-chlorophenyl)ethylene)benzene, highlight the environmental persistence of chlorinated aromatics.

Key Research Findings

  • Fluorine’s Role: Fluorination enhances bioavailability by reducing basicity and increasing lipid solubility.
  • Toxicity Trends : Fluorinated benzenes generally exhibit moderate to high toxicity, influenced by substituent electronegativity and lipophilicity .
  • Synthetic Challenges : Introducing -SCF₃ requires specialized reagents (e.g., trifluoromethylthiolation agents), unlike simpler halogenation or sulfonation steps used for analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-2,3-difluoro-5-(trifluoromethylthio)benzene in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example, introducing the trifluoromethylthio (-SCF₃) group may involve reacting a pre-functionalized benzene derivative (e.g., 1-chloro-2,3-difluoro-5-iodobenzene) with a trifluoromethylthiolate reagent (e.g., AgSCF₃ or CuSCF₃) under inert conditions. Grignard reagent-mediated substitutions, as demonstrated for similar trifluoromethylphenyl derivatives (e.g., using isopropylmagnesium chloride in THF at low temperatures), can also be adapted . Steric hindrance from adjacent fluorine atoms may necessitate elevated temperatures or microwave-assisted synthesis to improve yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • GC-MS : To assess purity and identify volatile byproducts.
  • NMR Spectroscopy : ¹⁹F NMR is critical for resolving signals from fluorine atoms in different positions (e.g., δ ~ -60 ppm for CF₃S groups). ¹H and ¹³C NMR can confirm substitution patterns .
  • Elemental Analysis : To verify the stoichiometry of Cl, F, and S.
  • HPLC : For non-volatile impurities, using a C18 column and acetonitrile/water mobile phase.

Q. What are the safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : Chlorinated and fluorinated aromatics often require:

  • Ventilation : Use fume hoods due to potential toxicity of volatile intermediates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. General SDS guidelines for structurally similar compounds (e.g., halogenated benzenes) recommend avoiding contact with strong oxidizers .

Advanced Research Questions

Q. What factors influence the regioselectivity of substitution reactions in this polyhalogenated benzene derivative?

  • Methodological Answer : Regioselectivity is governed by:

  • Electronic Effects : Electron-withdrawing groups (Cl, F, -SCF₃) deactivate the ring, directing substitutions to positions ortho/para to the most electron-deficient site.
  • Steric Effects : Fluorine’s small size allows substitutions at crowded positions, while bulkier groups (e.g., -SCF₃) may block certain sites. Computational modeling (e.g., DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals. Experimental validation via competitive reactions with controlled electrophiles (e.g., NO₂⁺) is recommended .

Q. How do multiple electron-withdrawing groups affect the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Stability studies should include:

  • Hydrolysis Tests : Expose the compound to aqueous HCl (1M) and NaOH (1M) at 25–80°C, monitoring degradation via TLC or LC-MS. Fluorine’s inductive effect typically enhances resistance to hydrolysis compared to non-fluorinated analogs. However, the -SCF₃ group may undergo slow oxidation to -SO₂CF₃ under acidic conditions, as observed in related sulfides .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability up to 300°C.

Q. What computational strategies are used to predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate ligand-metal interactions (e.g., with Pd catalysts) to optimize coupling conditions.
  • Solvent Effects : Use COSMO-RS models to predict solubility and reaction rates in polar aprotic solvents (e.g., DMF, THF). While no direct computational data exists for this compound, analogous studies on 3,4-difluorobenzenes suggest that meta-fluorine atoms reduce electron density at para positions, favoring oxidative addition in Pd-catalyzed reactions .

Data Contradictions and Limitations

  • Synthesis : describes Grignard-mediated synthesis for a trifluoromethylphenyl compound, but direct application to -SCF₃ systems requires validation due to differences in reagent reactivity.
  • Stability : highlights DDT degradation products with chlorinated benzenes, but the stability of -SCF₃ groups under similar conditions remains unverified.

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